molecular formula C13H14N4O3S B11261806 2-((6-(Methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile

2-((6-(Methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile

Cat. No.: B11261806
M. Wt: 306.34 g/mol
InChI Key: UBUQOJKIQQCSIR-UHFFFAOYSA-N
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Description

2-{[6-(Methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetonitrile is a complex organic compound with a molecular formula of C16H18N6O4S2 This compound features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic structure containing both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(Methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic structure. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of Functional Groups: The methoxymethyl, dimethyl, and dioxo groups are introduced through various substitution and oxidation reactions. Common reagents used in these steps include methylating agents, oxidizing agents, and protecting groups to ensure selective functionalization.

    Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through a nucleophilic substitution reaction, where a suitable thiol or sulfide precursor reacts with the intermediate compound.

    Formation of the Acetonitrile Moiety:

Industrial Production Methods

Industrial production of 2-{[6-(Methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetonitrile follows similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring cost-effectiveness. Key considerations include the selection of scalable reaction conditions, efficient purification methods, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(Methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reduction reactions can be used to convert specific functional groups, such as nitro groups to amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of new functional groups or modification of existing ones. Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

    Cyclization: Strong acids or bases, elevated temperatures, specific catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

2-{[6-(Methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science applications.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of specialty chemicals, such as dyes, pigments, and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[6-(Methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-(Methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • **2-(1H-benzimidazol-2-yl)-3-oxo-4-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)thio]butanenitrile
  • **2-(1H-benzimidazol-2-yl)-3-oxo-4-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)thio]butanenitrile

Uniqueness

2-{[6-(Methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetonitrile is unique due to its specific combination of functional groups and the pyrido[2,3-d]pyrimidine core. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

IUPAC Name

2-[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetonitrile

InChI

InChI=1S/C13H14N4O3S/c1-16-11-9(12(18)17(2)13(16)19)10(21-5-4-14)8(6-15-11)7-20-3/h6H,5,7H2,1-3H3

InChI Key

UBUQOJKIQQCSIR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)SCC#N)COC

Origin of Product

United States

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